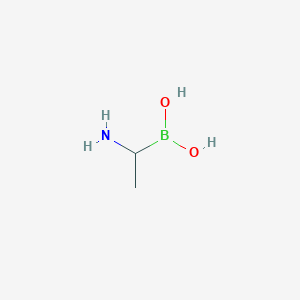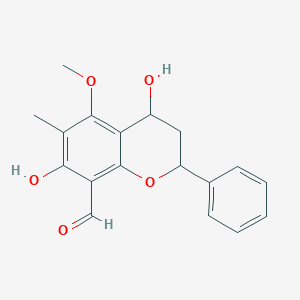
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan (DMF) is a flavonoid compound that is found in various plants such as Pterocarpus marsupium and Dalbergia sissoo. DMF has been the subject of scientific research due to its potential therapeutic properties.
作用机制
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exerts its therapeutic effects through various mechanisms. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
生化和生理效应
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to have various biochemical and physiological effects. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been found to decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
实验室实验的优点和局限性
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is also readily available and relatively inexpensive. However, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has some limitations for lab experiments. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is insoluble in water and requires organic solvents for use in experiments. Additionally, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has low bioavailability and may require the use of delivery systems such as nanoparticles to improve its efficacy.
未来方向
There are several future directions for the research of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan. One direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan as a potential adjuvant therapy for cancer treatment. Additionally, the development of novel delivery systems for 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may improve its efficacy and bioavailability. The investigation of the pharmacokinetics and pharmacodynamics of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan may also provide valuable insights into its therapeutic potential.
In conclusion, 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan is a flavonoid compound that has potential therapeutic properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties and may be useful in the treatment of various diseases. Further research is needed to fully understand the therapeutic potential of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan and to develop effective delivery systems for its use in clinical settings.
合成方法
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan can be synthesized through various methods such as the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide. Another method involves the reaction of 2,4,6-trihydroxyacetophenone with 3-methyl-2-butanone in the presence of sodium hydroxide and acetic anhydride. Both methods result in the formation of 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan with high yields.
科学研究应用
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan exhibits anti-inflammatory, antioxidant, and anti-cancer properties. 4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
121230-30-6 |
|---|---|
产品名称 |
4,7-Dihydroxy-5-methoxy-6-methyl-8-formylflavan |
分子式 |
C18H18O5 |
分子量 |
314.3 g/mol |
IUPAC 名称 |
4,7-dihydroxy-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C18H18O5/c1-10-16(21)12(9-19)18-15(17(10)22-2)13(20)8-14(23-18)11-6-4-3-5-7-11/h3-7,9,13-14,20-21H,8H2,1-2H3 |
InChI 键 |
DAAVAQORZATFQC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
规范 SMILES |
CC1=C(C(=C2C(=C1OC)C(CC(O2)C3=CC=CC=C3)O)C=O)O |
同义词 |
4,7-dihydroxy-5-methoxy-6-methyl-8-formylflavan 4,7-dihydroxyl-5-methoxyl-6-methyl-8-formyl-flavan 4,7-DMMF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




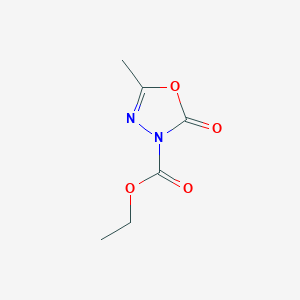



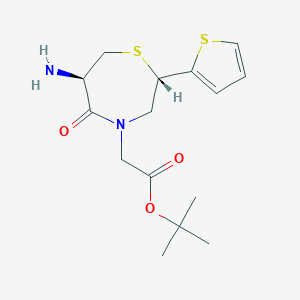

![7-Ethoxycarbonyl-9-(ethoxycarbonylmethyl)-9-azabicyclo[3,3,1]nonan-3-ol](/img/structure/B40333.png)
![1,7-Dioxaspiro[5.5]undec-4-ene](/img/structure/B40338.png)
![Bicyclo[3.1.0]hexane-3-carbonitrile, 3-(1-piperidinyl)-](/img/structure/B40340.png)
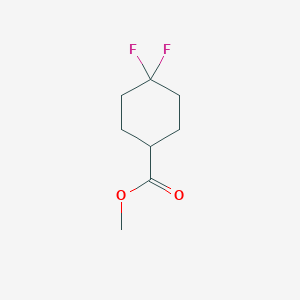
![Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B40343.png)

